molecular formula C6H6F3NO3 B15303469 (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid CAS No. 255883-13-7

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid

Cat. No.: B15303469
CAS No.: 255883-13-7
M. Wt: 197.11 g/mol
InChI Key: WXLABTHHHSXWLD-GSVOUGTGSA-N
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Description

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is a compound of significant interest in both biological and medicinal chemistry. It is a derivative of azetidine, a four-membered polar heterocycle characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability . The presence of the trifluoroacetyl group enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient ways to synthesize azetidines, including (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid, is through the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition between an imine and an alkene component under UV light irradiation . The reaction conditions typically require a suitable solvent and controlled temperature to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

    Substitution: The compound can undergo substitution reactions, where the trifluoroacetyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid involves its interaction with proteins, leading to protein misfolding and disruption of normal function . The compound targets specific molecular pathways, affecting cellular processes and providing insights into protein dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-(Trifluoroacetyl)azetidine-2-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which enhances its reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

255883-13-7

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

(2R)-1-(2,2,2-trifluoroacetyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(13)10-2-1-3(10)4(11)12/h3H,1-2H2,(H,11,12)/t3-/m1/s1

InChI Key

WXLABTHHHSXWLD-GSVOUGTGSA-N

Isomeric SMILES

C1CN([C@H]1C(=O)O)C(=O)C(F)(F)F

Canonical SMILES

C1CN(C1C(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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